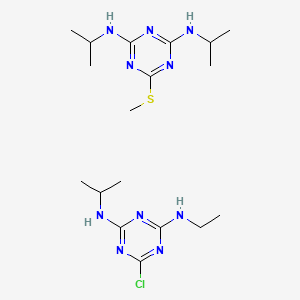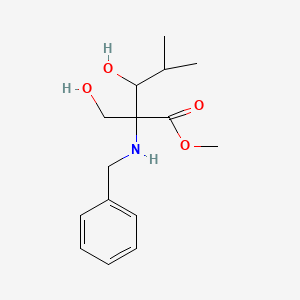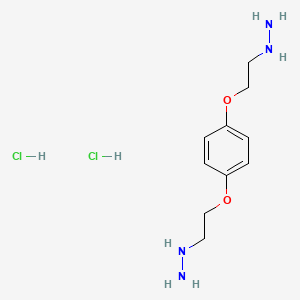
2-Methylcyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexanamine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of cyclohexylamine, where a methyl group is attached to the second carbon of the cyclohexane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanamine hydrochloride can be synthesized through the hydrogenation of 2-methylcyclohexanone in the presence of ammonia. The reaction typically involves the use of a nickel or cobalt catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia with 2-methylcyclohexanol. This process is carried out in a sealed reactor to prevent the escape of ammonia gas .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form various amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are typically employed.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of corrosion inhibitors and rubber accelerators.
Mechanism of Action
The mechanism of action of 2-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
- Cyclohexylamine
- 2-Methylcyclohexanol
- 2-Methylcyclohexanone
Comparison: 2-Methylcyclohexanamine hydrochloride is unique due to the presence of the methyl group on the cyclohexane ring, which imparts different chemical and physical properties compared to its analogs. For instance, it has a higher boiling point and different reactivity patterns in substitution reactions .
Properties
CAS No. |
10049-61-3 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
XCLFCWFKPOQAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)

![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)


![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)
![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
